

# Early-Phase Clinical Advancements of Pimicotinib Hydrochloride: A Technical Overview

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## Compound of Interest

Compound Name: *Pimicotinib hydrochloride*

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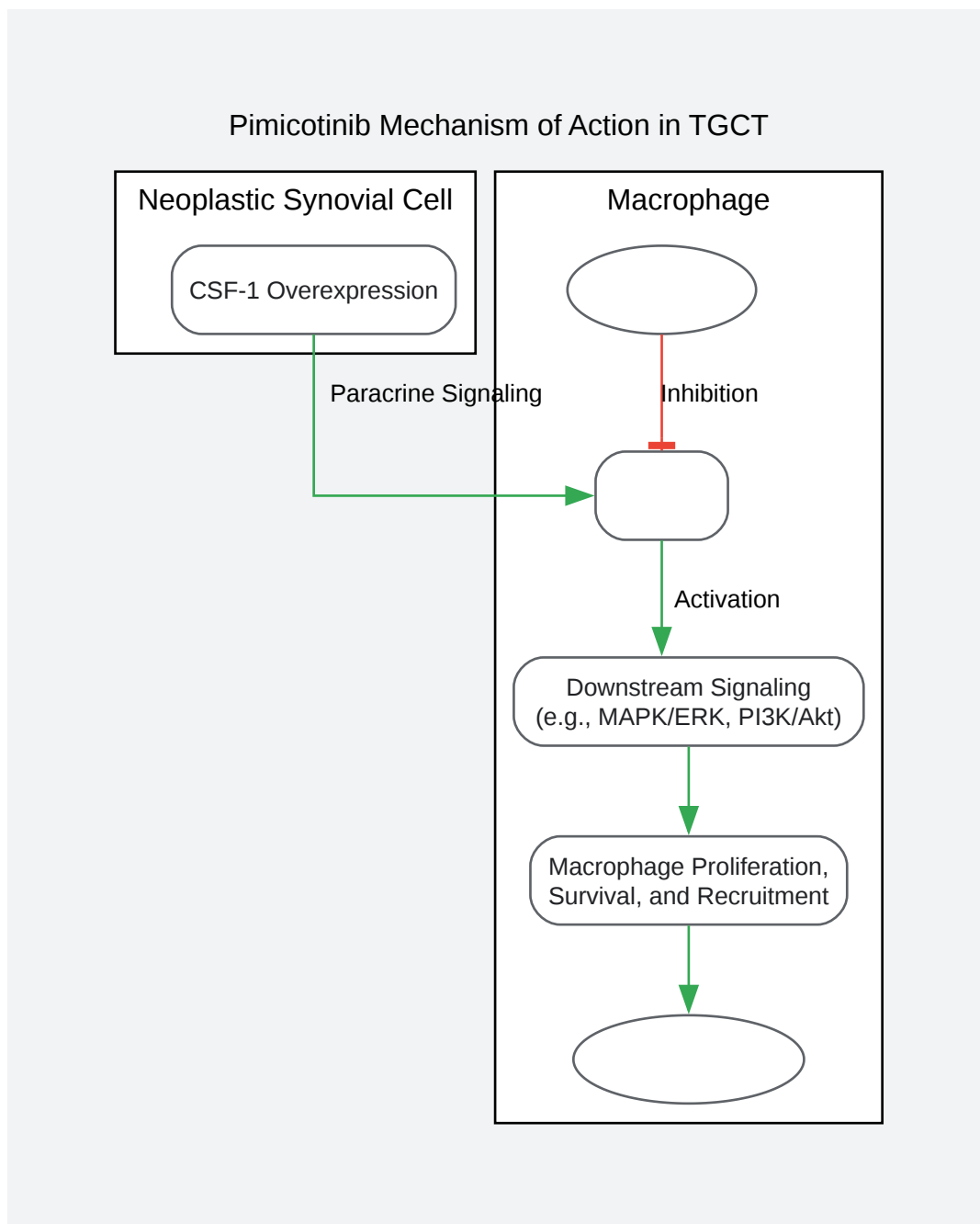
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Pimicotinib hydrochloride** (formerly ABSK021) is an orally administered, potent, and highly selective small molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R). The overexpression of CSF-1 and subsequent activation of the CSF-1R signaling pathway are pivotal in the pathogenesis of tenosynovial giant cell tumor (TGCT), a rare and locally aggressive neoplasm. By targeting CSF-1R, pimicotinib aims to modulate macrophage-driven inflammation and tumor growth. This technical guide synthesizes the early-phase clinical findings for pimicotinib, presenting key data on its pharmacokinetics, safety, and efficacy, along with an overview of the experimental protocols and the underlying mechanism of action.

## Mechanism of Action: CSF-1R Signaling Inhibition

Pimicotinib functions by inhibiting the CSF-1 receptor, a receptor tyrosine kinase. In TGCT, a subset of neoplastic cells overexpresses CSF-1, which acts as a ligand for CSF-1R expressed on non-neoplastic cells of the macrophage lineage. This interaction promotes the recruitment, proliferation, and survival of these macrophages, which constitute the bulk of the tumor mass. Pimicotinib's inhibition of CSF-1R disrupts this paracrine signaling loop, leading to a reduction in tumor-associated macrophages and subsequent anti-tumor effects. Downstream of CSF-1R, pimicotinib inhibits the activation of key signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.

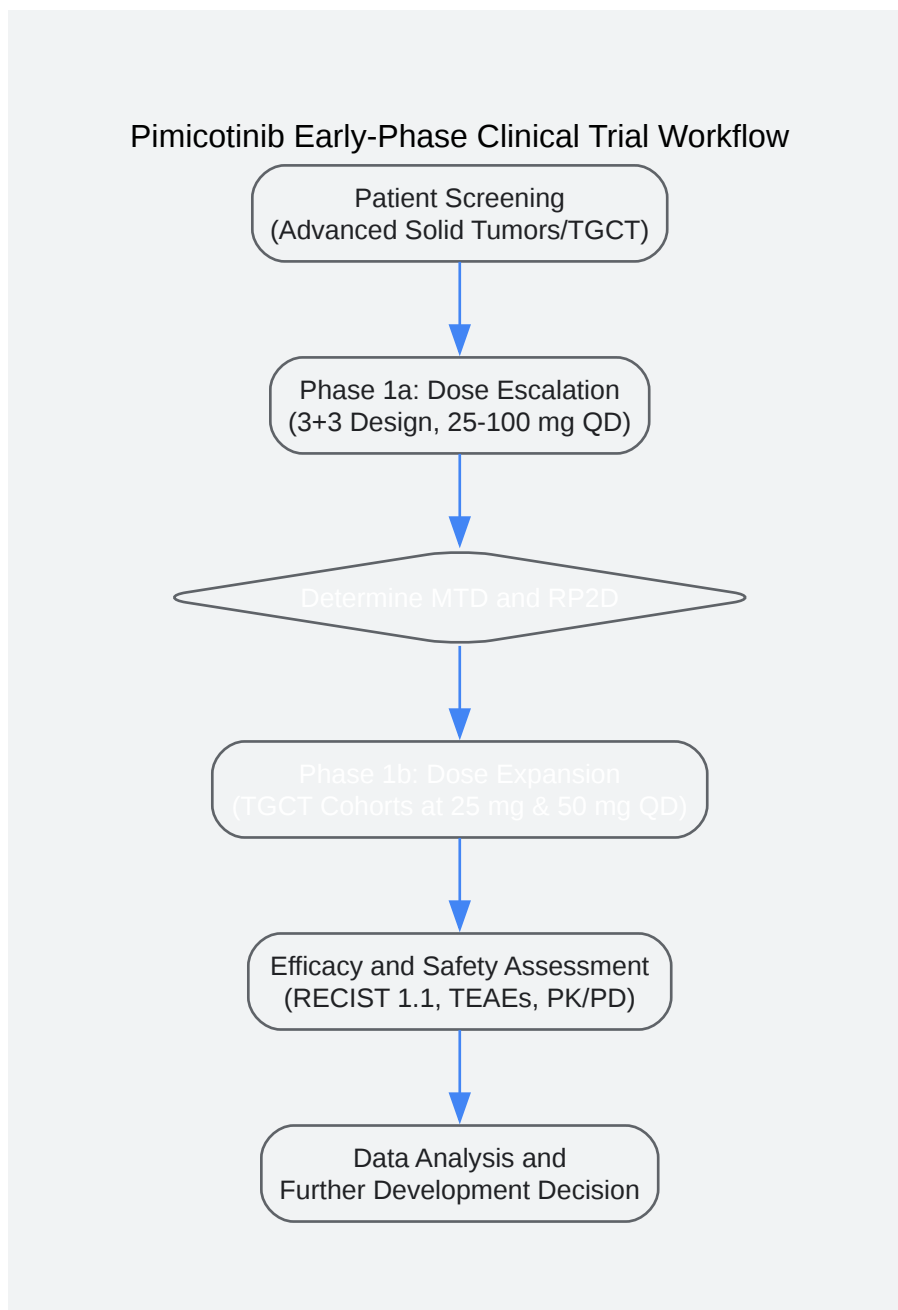


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Pimicotinib's inhibition of the CSF-1/CSF-1R signaling pathway in TGCT.

## Early-Phase Clinical Trial Program Overview

Pimicotinib has been evaluated in a Phase 1 clinical trial (NCT04192344), which included a dose-escalation phase (Phase 1a) in patients with advanced solid tumors and a dose-expansion phase (Phase 1b) specifically in patients with TGCT not amenable to surgery.



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A simplified workflow of the early-phase clinical development of pimicotinib.

## Experimental Protocols

### Phase 1a Dose-Escalation Study (NCT04192344)

- Study Design: An open-label, 3+3 dose-escalation design was employed to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).<sup>[1]</sup>

- Patient Population: Patients with advanced solid tumors.
- Dosing: Pimicotinib was administered orally, once daily (QD), with dose levels starting at 25 mg and escalating to 50 mg, 75 mg, and 100 mg.[2]
- Primary Objective: To assess the safety and tolerability of pimicotinib and determine the MTD.[3]
- Pharmacokinetic (PK) Assessment: Blood samples were collected at various time points after single and multiple doses to evaluate PK parameters.[4]

## Phase 1b Dose-Expansion Study (NCT04192344) - TGCT Cohort

- Study Design: An open-label, multi-cohort expansion study.[5]
- Patient Population: Patients with histologically confirmed TGCT not amenable to surgical resection.[6]
- Dosing: Based on the findings from Phase 1a, two dose levels were evaluated: 25 mg QD and 50 mg QD.[6]
- Efficacy Assessment: Tumor response was evaluated by an Independent Review Committee (IRC) according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[6] Assessments of pain and stiffness were also conducted.
- Safety Assessment: Monitoring and grading of treatment-emergent adverse events (TEAEs) according to standard criteria.
- Pharmacodynamic (PD) Assessment: Changes in plasma CSF-1 levels and non-classical monocytes were measured as biomarkers of target engagement.[6]

## Clinical Findings

### Pharmacokinetics

Pimicotinib demonstrated rapid oral absorption with a median time to maximum plasma concentration (T<sub>max</sub>) of approximately 0.87 to 1.52 hours.[1] The mean terminal half-life (t<sub>1/2</sub>)

ranged from 43.6 to 63.5 hours, supporting a once-daily dosing schedule.[1] Plasma exposure increased in a slightly less than dose-proportional manner.[1] A population pharmacokinetic (popPK) model was developed based on data from 103 patients, which indicated that age and body weight were significant covariates for certain PK parameters, though no dose adjustments were deemed necessary based on these factors.[2][7]

Table 1: Summary of Pharmacokinetic Parameters from Phase 1a Study

Parameter	Value	Reference
Median Tmax	0.87 - 1.52 hours	[1]
Mean Terminal t1/2	43.6 - 63.5 hours	[1]

## Efficacy in Tenosynovial Giant Cell Tumor (Phase 1b)

In the Phase 1b TGCT cohort, pimicotinib demonstrated significant anti-tumor activity. The objective response rate (ORR) was higher in the 50 mg QD cohort compared to the 25 mg QD cohort.[6][8] With extended follow-up, the ORR in the 50 mg cohort showed further improvement.[9] Clinically meaningful improvements in pain and stiffness were also observed.[8]

Table 2: Efficacy Results in the Phase 1b TGCT Cohort (NCT04192344)

Efficacy Endpoint	25 mg QD Cohort	50 mg QD Cohort	Reference
ORR (IRC, RECIST 1.1)			
As of Dec 31, 2022	40.0% (4/10)	77.4% (24/31)	[8]
As of May 31, 2023	66.7% (8/12)	87.5% (28/32)	[9]
Best ORR (as of June 30, 2024)	Not Reported	85.0%	[10]
Median Duration of Response	Not Reached	Not Reached	[8]

## Safety and Tolerability

Pimicotinib was generally well-tolerated in the early-phase trials. The majority of treatment-emergent adverse events (TEAEs) were Grade 1 or 2.<sup>[6]</sup> The most common TEAEs were related to the on-target inhibition of CSF-1R and included elevations in certain serum enzymes.<sup>[6]</sup><sup>[8]</sup> Notably, no significant hepatotoxicity was observed.<sup>[6]</sup><sup>[8]</sup>

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in the Phase 1b TGCT Cohort (≥20% Incidence)

Adverse Event	Frequency	Reference
LDH Increase	75.5%	<sup>[8]</sup>
CPK Increase	67.3%	<sup>[8]</sup>
α-HBDH Increase	63.3%	<sup>[8]</sup>
AST Increase	42.9%	<sup>[8]</sup>
Amylase Increase	26.5%	<sup>[8]</sup>
ALT Increase	24.5%	<sup>[8]</sup>
Pruritus	20.4%	<sup>[8]</sup>
Rash	20.4%	<sup>[8]</sup>

## Conclusion

The early-phase clinical findings for **pimicotinib hydrochloride** are promising, demonstrating a manageable safety profile, favorable pharmacokinetic properties supporting once-daily dosing, and significant anti-tumor activity in patients with TGCT. These results have supported the advancement of pimicotinib into a pivotal Phase 3 clinical trial (MANEUVER, NCT05804045). The high selectivity and potent inhibition of CSF-1R by pimicotinib position it as a potentially valuable therapeutic option for patients with TGCT and possibly other macrophage-driven diseases. Further investigation and data from ongoing and future studies will continue to delineate the clinical utility of this targeted agent.

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